molecular formula C9H14O2 B13381994 2-[(1S,4S)-2-bicyclo[2.2.1]heptanyl]acetic acid

2-[(1S,4S)-2-bicyclo[2.2.1]heptanyl]acetic acid

Cat. No.: B13381994
M. Wt: 154.21 g/mol
InChI Key: FYHBMPWRHCWNBC-WPZUCAASSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Norbornaneacetic acid, also known as bicyclo[2.2.1]heptane-2-acetic acid, is a bicyclic compound with the molecular formula C₉H₁₄O₂ and a molecular weight of 154.21 g/mol . It is characterized by its unique bicyclic structure, which imparts distinct chemical properties and reactivity. This compound is of interest in various fields, including organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Norbornaneacetic acid can be synthesized through several methods. One common approach involves the reaction of norbornene with acetic acid in the presence of a catalyst. The reaction typically requires elevated temperatures and pressures to facilitate the addition of the acetic acid to the norbornene ring .

Industrial Production Methods: In industrial settings, the production of 2-norbornaneacetic acid often involves the catalytic hydrogenation of norbornadiene followed by carboxylation. This method is favored for its efficiency and scalability, allowing for the production of large quantities of the compound .

Chemical Reactions Analysis

Types of Reactions: 2-Norbornaneacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Norbornaneacetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex bicyclic compounds.

    Biology: The compound is studied for its potential biological activity, including antibacterial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-norbornaneacetic acid involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into unique binding sites on enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of bacterial growth or modulation of metabolic pathways .

Comparison with Similar Compounds

Uniqueness: 2-Norbornaneacetic acid stands out due to its acetic acid functional group, which imparts unique reactivity and potential biological activity. This makes it a valuable compound in both synthetic and medicinal chemistry .

Properties

Molecular Formula

C9H14O2

Molecular Weight

154.21 g/mol

IUPAC Name

2-[(1S,4S)-2-bicyclo[2.2.1]heptanyl]acetic acid

InChI

InChI=1S/C9H14O2/c10-9(11)5-8-4-6-1-2-7(8)3-6/h6-8H,1-5H2,(H,10,11)/t6-,7-,8?/m0/s1

InChI Key

FYHBMPWRHCWNBC-WPZUCAASSA-N

Isomeric SMILES

C1C[C@H]2C[C@H]1CC2CC(=O)O

Canonical SMILES

C1CC2CC1CC2CC(=O)O

Origin of Product

United States

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